molecular formula C7H11NO2 B13552452 (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid

Cat. No.: B13552452
M. Wt: 141.17 g/mol
InChI Key: QOUDZMWPQSGONB-RITPCOANSA-N
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Description

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. It features a cyclohexene ring substituted with an amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid typically involves the asymmetric hydroboration of cyclopentadiene derivatives. One common method includes the hydroboration of 5-substituted cyclopentadienes followed by oxidation to yield the desired compound . The reaction conditions often require the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of the process is crucial for producing the compound in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead tetraacetate , reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminocyclohexene derivatives and chiral amino acids. Examples are:

Uniqueness

What sets (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid apart is its unique combination of an amino group and a carboxylic acid group on a cyclohexene ring, providing distinct reactivity and versatility in synthesis. Its chiral nature also makes it valuable in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

QOUDZMWPQSGONB-RITPCOANSA-N

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1C(=O)O)N

Canonical SMILES

C1C=CC(CC1C(=O)O)N

Origin of Product

United States

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